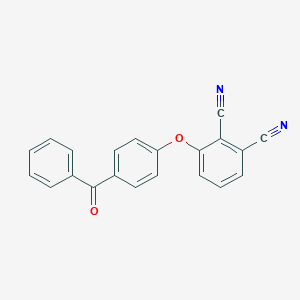

3-(4-Benzoylphenoxy)phthalonitrile

説明

3-(4-Benzoylphenoxy)phthalonitrile is a phthalonitrile derivative featuring a benzoylphenoxy substituent at the 3-position of the phthalonitrile core. Phthalonitriles are critical precursors for synthesizing phthalocyanines, which are high-performance materials with applications in photodynamic therapy, sensors, solar cells, and advanced thermosets .

特性

分子式 |

C21H12N2O2 |

|---|---|

分子量 |

324.3 g/mol |

IUPAC名 |

3-(4-benzoylphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C21H12N2O2/c22-13-17-7-4-8-20(19(17)14-23)25-18-11-9-16(10-12-18)21(24)15-5-2-1-3-6-15/h1-12H |

InChIキー |

CNRLUMGJUZNATM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Phthalonitrile Derivatives

Structural and Substituent Effects

3-(4-Propionylphenoxy)phthalonitrile

- Structure: Substituted with a propionyl group (CH₂CH₂CO) instead of benzoyl (C₆H₅CO) at the phenoxy position.

- DFT studies on similar compounds show that substituent electron-withdrawing strength correlates with red-shifted UV-Vis absorption spectra .

- Application : Used to synthesize Mg(II) and Sn(II) phthalocyanines, which exhibit aggregation-dependent optical properties in solvents like DMSO .

4-(4-Tritylphenoxy)phthalonitrile

- Structure : Features a trityl (triphenylmethyl) group, which is bulkier than benzoyl.

- Key Findings : Gas electron diffraction and IR spectroscopy reveal that the trityl group induces significant conformational flexibility, leading to multiple stable conformers. This contrasts with the planar benzoyl group, which may restrict rotational freedom .

- Application : The steric bulk of trityl groups can hinder crystallization, making this derivative useful in amorphous polymer matrices .

4-(3,4-Dicyanophenoxy)phenyl-Based Monomers (e.g., DPPPP)

- Structure: Phosphate-bridged bisphthalonitrile monomer with dual phthalonitrile units.

- Key Findings: Incorporation of phosphate bridges enhances thermal oxidation resistance. For example, resins derived from DPPPP exhibit a 15–20% increase in decomposition temperature compared to non-bridged analogs .

- Application : High-performance thermosets for aerospace composites, where thermal stability above 400°C is critical .

Thermal and Mechanical Properties

*Estimated based on benzoyl’s electron-withdrawing effect and data from similar systems .

Chemical Reactivity and Functionalization

- Benzoyl vs. Chalcone Substituents: Phthalonitriles with chalcone groups (e.g., 4-{3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenoxy}phthalonitrile) exhibit superior antioxidant activity (DPPH radical scavenging: 85–90% at 100 μM) compared to benzoyl derivatives, which are more inert .

- Electrochemical Properties: Substituent position (peripheral vs. non-peripheral) significantly impacts redox behavior. For example, Co(II) phthalocyanines derived from 3-(3-morpholin-4-ylpropoxy)phthalonitrile show enhanced electropolymerization activity compared to 4-substituted analogs .

Critical Analysis of Limitations

- Environmental Impact : Phthalonitrile resins generally lag behind benzoxazines in "green chemistry" compliance due to reliance on toxic catalysts (e.g., amines) and high-energy curing processes .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。